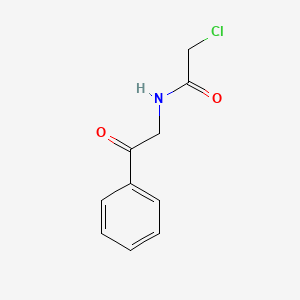

2-chloro-N-(2-oxo-2-phenylethyl)acetamide

Descripción general

Descripción

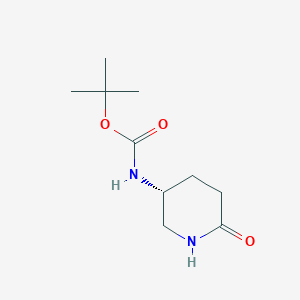

2-chloro-N-(2-oxo-2-phenylethyl)acetamide is a chemical compound with the molecular formula C10H10ClNO2 . It has a molecular weight of 211.64 .

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide consists of a chloro group (Cl), an amide group (CONH), and a phenylethyl group (C6H5CH2CH2) attached to an acetamide backbone .Physical And Chemical Properties Analysis

2-chloro-N-(2-oxo-2-phenylethyl)acetamide is a powder at room temperature . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

2-Oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide has been analyzed for its crystal structures to understand the reason for the lack of Yang photocyclization in its crystals. The study suggests reasons for chemical inertia based on the molecule's conformation and intermolecular interactions, which preclude photocyclization (Bąkowicz & Turowska-Tyrk, 2009).

Antibacterial Applications

Research on 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, including derivatives of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, has revealed moderate to good antibacterial activity against gram-positive and gram-negative bacteria. This study highlights the potential of these compounds in antibacterial applications, focusing on the structure-activity relationship and the importance of substituents for the activity (Desai et al., 2008).

Analgesic and Anti-inflammatory Properties

A variety of 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, synthesized from 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, have shown promising analgesic and anti-inflammatory activities. These findings suggest their potential as therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).

Radiosynthesis for Metabolism Studies

The compound has been used in the radiosynthesis of chloroacetanilide herbicides for studies on their metabolism and mode of action. This application underscores its utility in understanding the biochemical pathways and effects of herbicides (Latli & Casida, 1995).

Metabolism in Liver Microsomes

Research on the metabolism of chloroacetamide herbicides, including derivatives of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, in human and rat liver microsomes, provides insights into their biochemical processing and potential toxicity. This study is significant for understanding the human health implications of these herbicides (Coleman et al., 2000).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-N-phenacylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-6-10(14)12-7-9(13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSDPNWLPHANMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone](/img/structure/B2392328.png)

![1-[3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethanone](/img/structure/B2392333.png)

![(E)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2392334.png)

![3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one](/img/structure/B2392336.png)

![N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide](/img/structure/B2392339.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-cyclopropyl-1,3-thiazole](/img/structure/B2392348.png)

![(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate](/img/structure/B2392350.png)